molecular formula C10H14N2O2 B554902 Benzyl N-(2-aminoethyl)carbamate CAS No. 72080-83-2

Benzyl N-(2-aminoethyl)carbamate

Cat. No.: B554902
CAS No.: 72080-83-2
M. Wt: 194.23 g/mol
InChI Key: QMMFTRJQCCVPCE-UHFFFAOYSA-N
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Description

“Benzyl N-(2-aminoethyl)carbamate” is an organic compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

The synthesis of “this compound” involves the use of benzyl chloroformate with ammonia . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2O2 . The InChI code is 1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) .


Chemical Reactions Analysis

“this compound” can be viewed as the ester of carbamic acid and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . The compound is used as a protected form of ammonia in the synthesis of primary amines .


Physical and Chemical Properties Analysis

“this compound” is a colorless to yellow to brown liquid . It has a molecular weight of 194.23 . The compound is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

Photolabile Structures Design

  • The synthesis of benzyl N-nitrosocarbamates, including those with an N-2-(methylthio)ethyl or a bis(2-aminoethyl)sulfide functionality, contributes to the design of novel photolabile structures for controlled release of alkylating and/or crosslinking agents (Venkata, Shamo, & Benin, 2009).

Mechanochemical Synthesis of Carbamates

  • Mechanochemistry is utilized for the eco-friendly preparation of carbamates, demonstrating enhanced reactivity and mild conditions without the need for activation, as typically required in solution synthesis (Lanzillotto, Konnert, Lamaty, Martínez, & Colacino, 2015).

Oligodeoxyribonucleotide Synthesis

  • Benzyl carbamates are used in oligodeoxyribonucleotide synthesis, showcasing an efficient synthetic scheme and successful deblocking using transfer hydrogenation (Watkins, Kiely, & Rapoport, 1982).

Aminohalogenation of β-Nitrostyrenes

  • Benzyl carbamate, in combination with N-chlorosuccinimide, is developed as an efficient system for the aminohalogenation of β-nitrostyrenes, providing good-to-excellent chemical yields (Ji, Mei, Qian, Han, Li, & Pan, 2011).

Synthesis of 2-Amino-3-Cyanopyrroles

Molecular Modeling in Ixodicide Activity

  • The synthesis and molecular modeling of ethyl benzyl carbamates, targeting chemical control against ticks, demonstrates the diverse biological activities of carbamates (Hugo et al., 2019).

Metalation and Alkylation Studies

  • Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, with benzyl groups attached to nitrogen, are studied for metalation between nitrogen and silicon (Sieburth, Somers, & O'hare, 1996).

Intramolecular Exo-Hydrofunctionalization of Allenes

Selective Mono O-Debenzylation of Aminosugars

  • Carbamate-bearing benzylated aminosugars are used in the selective mono O-debenzylation process, demonstrating the potential in synthesizing complex organic molecules (Santana, Herrera, & González, 2021).

Polyethylene Glycol Prodrugs Synthesis

  • Benzyl carbamates form part of a methodology for synthesizing poly(ethylene glycol) prodrugs, providing a basis for drug solubilization and controlled release (Greenwald et al., 1999).

Safety and Hazards

“Benzyl N-(2-aminoethyl)carbamate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P305, P338, and P351 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Properties

IUPAC Name

benzyl N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMFTRJQCCVPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383193
Record name Benzyl N-(2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72080-83-2
Record name Benzyl N-(2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl N-(2-aminoethyl)carbamate
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Synthesis routes and methods I

Procedure details

A mixture of ethylenediamine (60 g, 1 mole), water (250 ml), methanol (500 ml) and Bromophenol Blue solution was acidified to pH 3 (yellow color) with hydrochloric acid (165 ml, 12 N). While the resulting solution was vigorously stirred at 25° C., benzyl chloroformate (100.6 g, 0.59 mole) was added dropwise (addition time 1.75 hours). Sodium hydroxide (210 ml, 5 N) was added as required to maintain the solution at pH 3.0-4.5. The methanol was removed at reduced pressure and the reaction mixture was filtered. The aqueous filtrate was extracted once with benzene, and the benzene extract was discarded. The aqueous solution was cooled in a salt-ice bath, layered with ether and treated with sodium hydroxide (130 ml, 10 N) to pH 11-13. Three layers formed: an ether layer, an aqueous layer, and an oily blue layer. The aqueous layer was separated and extracted four times with portions of ether. The ether layer and ether extracts were combined with the oily blue layer and the ether removed using water pump vacuum. An oil pump was then used at 25° C. until the pressure dropped to 0.6 ppm. During this time, water and ethylenediamine were removed by distillation. The residue left in the flask consisted of an oil and a small amount of solid. After the mixture was filtered, 60 g (54% yield) of benzyl N-(2-aminoethyl)carbamate were obtained. This crude oil worked satisfactorily in the next step without further purification. See C. M. Hoffmann and S. R. Sapir, Journal of Organic Chemistry, 27, 3565 (1962) for further discussion of this preparatory method.
Quantity
60 g
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0 (± 1) mol
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500 mL
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250 mL
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165 mL
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100.6 g
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210 mL
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Synthesis routes and methods II

Procedure details

A solution of benzylchloroformate (1.3 mL, 9 mmol) in DCM (25 mL) was added over 1.5 h to a solution of 1,2-diaminoethane (6 mL, 90 mmol) in DCM (95 mL) cooled at 0° C. The solution was stirred for 2 h at 0° C., then the solution was washed with brine (40 mL).
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1.3 mL
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6 mL
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25 mL
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95 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Ethylenediamine (1.0 g, 16.7 mmol) is dissolved in water (3.0 mL) containing bromoaresal green as an indicator. Methane sulfonic acid (2.8 g, 31 mmol) in water (3.0 ml) was added until a blue to pale yellow color transition is just achieved. The solution was diluted with ethanol (8.0 mL) and vigorously stirred. To the mixture was added the solution of Cbz-Cl (2.8 g, 16.7 mmol) in dimethoxyethane (4 mL) and 50% w/v aqueous AcOK (10 mL) at 20° C. simultaneously to maintain the pale yellow-green color of the indicator. After the additions are complete the mixture was stirred (RT, 1 h) and concentrated at low temperature under vacuum to removed the volatiles. The residue was shaken with water (20 mL) and filtered. The filtrate was then washed with toluene (3×50 mL), basified with excess 40% aqueous NaOH and extracted with toluene (3×50 mL). The organic layer was washed with brine (50 mL), dried over Na2SO4 and evaporated to give benzyl 2-aminoethylcarbamate as an oil (1.65 g, 51%). Mass calculated for C10H14N2O2=194.23. found: [M−H]+=193.3.
Quantity
1 g
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Reaction Step One
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3 mL
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2.8 g
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3 mL
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2.8 g
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4 mL
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AcOK
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10 mL
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8 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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